An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Octadiene
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Octadiene is a conjugated diene with the molecular formula C8H14. As a member of the alkadiene family, its structure, characterized by two double bonds separated by a single bond, gives rise to unique chemical reactivity and physical properties. This document provides a comprehensive overview of the physical and chemical characteristics of 2,4-octadiene, its various isomers, and general experimental protocols for its synthesis and analysis. The information is intended to serve as a technical resource for researchers and professionals in chemistry and drug development.
Physical and Chemical Properties
2,4-Octadiene is a volatile organic compound. Its properties are influenced by the specific stereochemistry of its double bonds, leading to several isomers (cis/trans or Z/E). The most stable and commonly referenced isomer is (2E,4E)-octa-2,4-diene.
Table 1: Physical Properties of 2,4-Octadiene
| Property | Value | Source(s) |
| Molecular Formula | C8H14 | [1][2][3] |
| Molecular Weight | 110.20 g/mol | [1][2] |
| Boiling Point | 133.6-134 °C | [4] |
| Density | 0.7427 g/cm³ at 25 °C | [4] |
| Vapor Pressure | 11.7 mmHg at 25 °C | [3] |
| Flash Point | 18.7 °C | [3] |
| logP (Octanol/Water Partition Coefficient) | 2.919 - 3.3 | [3] |
| Log10 of Water Solubility (mol/L) | -2.88 | [5] |
| Ionization Energy | 8.13 eV | [5] |
| CAS Registry Number | 13643-08-8 (for the mixture of isomers) | [2] |
Stereoisomers
2,4-Octadiene can exist as several geometric isomers due to the presence of two double bonds. The main stereoisomers include:
-
(2E,4E)-octa-2,4-diene (trans,trans)[6]
-
(2E,4Z)-octa-2,4-diene (trans,cis)[7]
-
(2Z,4E)-octa-2,4-diene (cis,trans)
-
(2Z,4Z)-octa-2,4-diene (cis,cis)[8]
These isomers have distinct physical properties and can exhibit different reactivity.
Experimental Protocols
Synthesis of 2,4-Octadiene via Wittig Reaction
A common method for the synthesis of conjugated dienes like 2,4-octadiene is the Wittig reaction.[1][2][9] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For a conjugated diene, an α,β-unsaturated aldehyde can be reacted with a non-stabilized ylide.[9]
General Protocol:
-
Ylide Preparation: A suitable phosphonium salt (e.g., propyltriphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium) is added dropwise at low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and form the ylide.
-
Reaction with Aldehyde: An α,β-unsaturated aldehyde (e.g., 2-pentenal) is dissolved in the same anhydrous solvent and added dropwise to the ylide solution at low temperature.
-
Workup: The reaction is typically allowed to warm to room temperature and stirred for several hours. The reaction is then quenched, for example, with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by fractional distillation or column chromatography, to isolate the desired 2,4-octadiene isomer.
Spectroscopic Analysis
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules.[4][10]
General Protocol for ¹³C NMR:
-
Sample Preparation: A small amount of the purified 2,4-octadiene is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.[4]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired using a standard pulse sequence for proton-decoupled ¹³C NMR. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which can be longer for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4][10][11]
-
Data Processing: The acquired data (Free Induction Decay) is processed by Fourier transformation. The resulting spectrum is phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.[4]
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]
General Protocol for Liquid Sample (Neat):
-
Sample Preparation: A drop of the liquid 2,4-octadiene is placed on the surface of a salt plate (e.g., NaCl). A second salt plate is placed on top to create a thin film of the liquid between the plates.[3][12]
-
Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the empty spectrometer is first collected. Then, the spectrum of the sample is recorded.[14]
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds in the molecule. For 2,4-octadiene, characteristic peaks for C=C and C-H bonds would be expected.
GC-MS is a technique used to separate and identify volatile organic compounds.[15][16]
General Protocol:
-
Sample Preparation: A dilute solution of 2,4-octadiene in a volatile solvent (e.g., hexane or dichloromethane) is prepared.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be compared to a spectral library (e.g., NIST) for identification.[17][18][19]
Visualizations
Caption: General experimental workflow for the synthesis and characterization of 2,4-Octadiene.
Caption: Representative reaction of a conjugated diene: Electrophilic Addition.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. trans-2,cis-4-Octadiene | C8H14 | CID 6427783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. microbenotes.com [microbenotes.com]
- 14. m.youtube.com [m.youtube.com]
- 15. dem.ri.gov [dem.ri.gov]
- 16. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 19. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
